2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

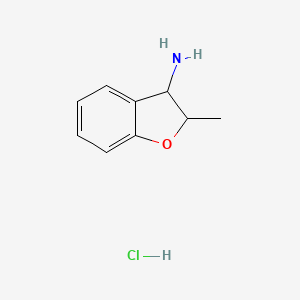

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a substituted benzofuran derivative characterized by a fused bicyclic structure. The benzofuran core consists of a benzene ring fused to a dihydrofuran ring, with a methyl group at position 2 and an amine group at position 3, protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-6,9H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFOYEPMVYUODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC=CC=C2O1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and the stability of the catalyst under air and moisture . The reaction conditions generally include the use of tetrahydrofuran (THF) as a solvent and the addition of methanol to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric reduction and cyclization used in laboratory synthesis can be scaled up for industrial applications. The use of robust and stable catalysts, such as chiral spiroborate esters, is crucial for maintaining high yields and enantioselectivity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Halogenation and other substitution reactions can modify the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Estimated as C₉H₁₂ClNO (base amine: C₉H₁₁NO; HCl adds 36.46 g/mol).

- Molecular Weight : Approximately 185.65 g/mol (calculated).

- Substituents : Methyl (-CH₃) at position 2, amine (-NH₂) at position 3, and a hydrochloride salt.

Comparison with Structural Analogs

The following table summarizes key structural, molecular, and sourcing data for 2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride and related compounds:

Structural and Functional Differences

Substituent Position and Type: Halogenation: Bromo (Br), chloro (Cl), and fluoro (F) substituents are common at positions 5 or 6 on the benzofuran ring. Alkyl Groups: Methyl (CH₃) and ethyl (CH₂CH₃) groups at position 2 or 4 alter steric bulk. The 2-ethyl analog (C₁₀H₁₂BrClNO) demonstrates increased hydrophobicity compared to methyl-substituted derivatives .

Molecular Weight Trends :

- Halogenated derivatives (Br, Cl, F) exhibit higher molecular weights due to the atomic mass of halogens. For instance, the 5-Bromo analog (214.06 g/mol) is heavier than the 6-Fluoro derivative (203.45 g/mol) .

- Ethyl-substituted compounds (e.g., 6-Bromo-2-ethyl) have higher molecular weights compared to methyl analogs due to the additional carbon atoms .

Purity and Availability: Commercial availability varies, with 6-Fluoro-2-methyl and 5-Bromo derivatives listed in supplier catalogs . High-purity forms (≥95%) are achievable for some analogs, as noted in general synthesis protocols .

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a methyl group at the 2-position and an amine group at the 3-position. Its hydrochloride salt form enhances solubility, which is crucial for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The structural features allow it to modulate enzyme activity and alter signal transduction pathways. This modulation can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing neurotransmitter systems or other signaling cascades.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in cancer models remains under investigation, but its structural analogs have demonstrated promising results.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. For example, structural analogs have shown effectiveness against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .

Neuropathic Pain Relief

Recent studies have highlighted the potential of benzofuran derivatives in pain management. Specifically, compounds similar to this compound have been evaluated for their efficacy as cannabinoid receptor agonists. These compounds demonstrated the ability to alleviate neuropathic pain in preclinical models without affecting locomotor behavior .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study investigated the effects of a series of benzofuran derivatives on various cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that benzofuran derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial activity .

- Pain Management Models : In animal models of neuropathic pain, compounds based on the benzofuran structure were shown to significantly reduce pain responses compared to control groups, indicating their potential as therapeutic agents for pain relief .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Enhanced receptor binding | Fluorine substitution increases binding affinity |

| 2-Methyl-1-benzofuran-7-ylamine hydrochloride | Antitumor activity | Similar structure with different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.